molecular formula C11H10F2O B8162179 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene

1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene

Cat. No.: B8162179
M. Wt: 196.19 g/mol
InChI Key: UPOTXUBTUNUBIJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene is an organic compound characterized by the presence of a difluoroethoxy group, an ethynyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-difluoroethanol with an appropriate benzene derivative under basic conditions to form the difluoroethoxy group . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The ethynyl group can participate in covalent bonding with target proteins, potentially leading to the inhibition of specific enzymatic activities .

Biological Activity

1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H10F2O
  • Molecular Weight : 200.20 g/mol
  • Structure : The compound features a difluoroethoxy group and an ethynyl group attached to a methyl-substituted benzene ring, which may influence its interaction with biological targets.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Modulation of Receptor Activity : The presence of the ethynyl group suggests possible interactions with various receptors, including those involved in neurotransmission and hormonal regulation.

Therapeutic Applications

Research indicates that this compound may have potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with ethynyl groups can inhibit tumor growth by interfering with DNA synthesis and cellular signaling pathways.
  • Anti-inflammatory Properties : The difluoroethoxy moiety may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Anticancer Efficacy

A study conducted on a series of ethynyl-substituted compounds demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that the compound could serve as a therapeutic agent in managing inflammatory diseases.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of similar compounds. It has been observed that modifications in the difluoroethoxy group significantly affect the biological activity, highlighting the importance of this moiety in enhancing efficacy and selectivity for biological targets.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-ethynyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-3-9-4-5-10(8(2)6-9)14-7-11(12)13/h1,4-6,11H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOTXUBTUNUBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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